molecular formula C14H22N2O2 B13758172 Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl- CAS No. 22151-66-2

Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl-

Katalognummer: B13758172
CAS-Nummer: 22151-66-2
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: OXVBLCCQYNDJJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- is an organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the acetanilide structure, along with three methyl groups attached to the benzene ring. It is a derivative of acetanilide, which is known for its analgesic and antipyretic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- typically involves the reaction of 2,4,6-trimethylaniline with 2-methoxyethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted acetanilide derivatives.

Wissenschaftliche Forschungsanwendungen

Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetanilide: The parent compound, known for its analgesic and antipyretic properties.

    N-ethylacetanilide: A derivative with an ethyl group attached to the nitrogen atom.

    N-methylacetanilide: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- is unique due to the presence of the methoxyethyl group and the three methyl groups on the benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

22151-66-2

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

2-(2-methoxyethylamino)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O2/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15-5-6-18-4/h7-8,15H,5-6,9H2,1-4H3,(H,16,17)

InChI-Schlüssel

OXVBLCCQYNDJJE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CNCCOC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.